

# Synthesis of 3-Bromo-4-hydroxybenzonitrile: An Application Note and Protocol

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## Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzonitrile

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## Abstract

This document provides a comprehensive guide for the synthesis of **3-Bromo-4-hydroxybenzonitrile** from 4-hydroxybenzonitrile. The protocol detailed herein utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of trifluoromethanesulfonic acid, offering a high-yield pathway to this valuable intermediate. **3-Bromo-4-hydroxybenzonitrile** is a key building block in the development of various pharmaceutical and agrochemical compounds.<sup>[1]</sup> This application note includes detailed experimental procedures, characterization data, safety protocols, and a workflow diagram to ensure reproducible and safe execution of the synthesis.

## Introduction

**3-Bromo-4-hydroxybenzonitrile** is a halogenated aromatic compound featuring a benzene ring substituted with bromine, hydroxyl, and nitrile functional groups.<sup>[1]</sup> This trifunctional scaffold makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor ligands.<sup>[1]</sup> The described synthetic method is an electrophilic aromatic substitution, where the potent activating and ortho-, para-directing effect of the hydroxyl group on 4-hydroxybenzonitrile guides the regioselective introduction of bromine at the 3-position.<sup>[2]</sup> This protocol offers a robust and efficient method for producing high-purity **3-Bromo-4-hydroxybenzonitrile**.

## Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property	4-Hydroxybenzonitrile (Starting Material)	3-Bromo-4-hydroxybenzonitrile (Product)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO[3]	C <sub>7</sub> H <sub>4</sub> BrNO[4]
Molecular Weight	119.12 g/mol [5]	198.02 g/mol [4]
Appearance	White crystalline solid[3]	White to off-white crystalline solid[1]
Melting Point	110-113 °C[3]	155-159 °C[6]
Solubility	Slightly soluble in water; soluble in methanol, acetone, ether, chloroform.[3]	Limited solubility in water; soluble in ethanol, acetone, and dimethyl sulfoxide.[1]
CAS Number	767-00-0[7]	2315-86-8[4]

## Experimental Protocol

### Materials and Reagents

Reagent	Supplier	Purity	CAS No.
4-Hydroxybenzonitrile	Sigma-Aldrich	≥98%	767-00-0
N-Bromosuccinimide (NBS)	Acros Organics	99%	128-08-5
Trifluoromethanesulfonic acid	Fisher Scientific	99%	1493-13-6
Acetonitrile (anhydrous)	Sigma-Aldrich	99.8%	75-05-8
Methyl tert-butyl ether (MTBE)	Fisher Scientific	≥99%	1634-04-4
Sodium carbonate	Sigma-Aldrich	≥99.5%	497-19-8
Anhydrous sodium sulfate	Fisher Scientific	≥99%	7757-82-6

## Synthesis of 3-Bromo-4-hydroxybenzonitrile

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-hydroxybenzonitrile (5.0 g, 0.042 mol) in acetonitrile (50 mL) under a nitrogen atmosphere.
- **Cooling and Acid Addition:** Cool the reaction mixture to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice). Slowly add trifluoromethanesulfonic acid (3.7 mL, 6.3 g, 0.042 mol) to the stirred solution while maintaining the temperature at -15 °C.
- **Addition of NBS:** While ensuring the temperature remains at -15 °C, add N-bromosuccinimide (NBS) (8.2 g, 0.046 mol) in six equal portions over a period of 30 minutes.
- **Reaction Progression:** After the complete addition of NBS, allow the reaction mixture to gradually warm to room temperature and continue stirring under a nitrogen atmosphere for 4 hours.
- **Work-up:** Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with a saturated aqueous solution of sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) until the pH is neutral to

slightly basic.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to remove the solvent.
- Product Isolation: The resulting white solid is **3-Bromo-4-hydroxybenzonitrile**. The reported yield for this procedure is approximately 93%.[\[3\]](#)

## Purification (Optional)

If further purification is required, the crude product can be recrystallized. Based on its solubility, a suitable solvent system would be ethanol/water or acetone/hexane. Dissolve the crude solid in a minimal amount of the hot solvent (e.g., ethanol) and then add the anti-solvent (e.g., water) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Characterization Data

The synthesized **3-Bromo-4-hydroxybenzonitrile** can be characterized by the following analytical methods:

- $^1\text{H}$  NMR (DMSO- $d_6$ , 300 MHz):  $\delta$ =8.04 (d,  $J$ =2.2Hz, 1H), 7.63 (dd,  $J$ =2.2Hz, 8.5Hz, 1H), 7.04 (d,  $J$ =8.5Hz, 1H).[\[3\]](#)
- $^{13}\text{C}$  NMR: Spectral data can be found in public databases such as ChemicalBook.[\[8\]](#)
- Infrared (IR) Spectroscopy: IR spectra are available for reference in public databases.[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): Mass spectral data can be accessed through databases like ChemicalBook and PubChem.[\[6\]](#)[\[10\]](#)

## Safety and Handling

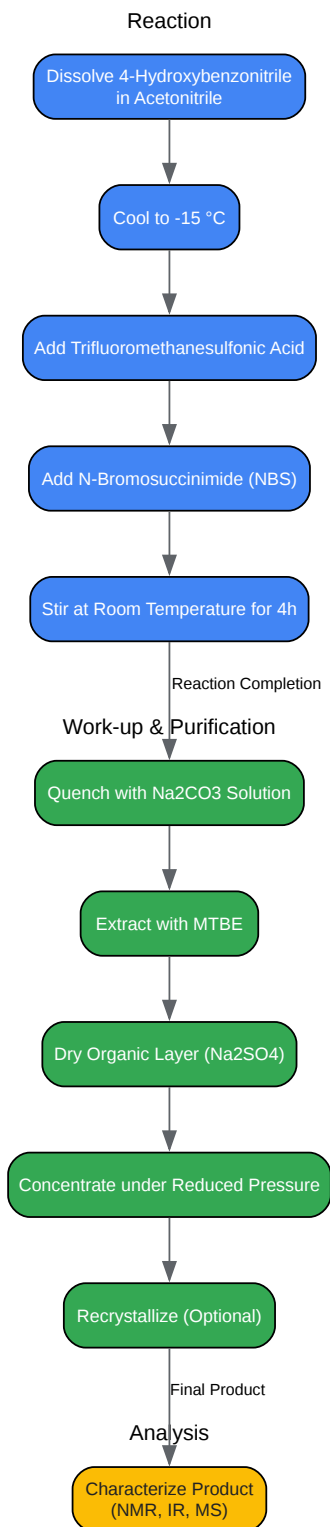
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- 4-Hydroxybenzonitrile: Irritating to the eyes, respiratory system, and skin.[3]
- N-Bromosuccinimide (NBS): An oxidizer that may intensify fire. It is corrosive to metals and causes skin and serious eye irritation.[11] It is also extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[12]
- Trifluoromethanesulfonic acid: Causes severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.[1][2][13]
- **3-Bromo-4-hydroxybenzonitrile**: Harmful if swallowed.[4]

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical.

## Experimental Workflow

## Synthesis of 3-Bromo-4-hydroxybenzonitrile Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-Bromo-4-hydroxybenzonitrile**.

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